molecular formula C11H13BrO3 B1497545 Ethyl (5-bromo-2-methoxyphenyl)acetate

Ethyl (5-bromo-2-methoxyphenyl)acetate

Cat. No.: B1497545
M. Wt: 273.12 g/mol
InChI Key: XBAGAMKDOKZRLK-UHFFFAOYSA-N
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Description

Ethyl (5-bromo-2-methoxyphenyl)acetate is an organobromine compound featuring an ethyl ester group attached to a phenyl ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical synthesis and organic chemistry. Its structure enables participation in cross-coupling reactions, nucleophilic substitutions, and catalytic transformations, making it valuable for constructing bioactive molecules such as α-arylglycine derivatives .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-(5-bromo-2-methoxyphenyl)acetate

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-6-9(12)4-5-10(8)14-2/h4-6H,3,7H2,1-2H3

InChI Key

XBAGAMKDOKZRLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Halogen Substitutions
  • Ethyl 2-(5-chloro-2-methoxyphenyl)acetate (CAS 1050481-79-2): Replacing bromine with chlorine reduces molecular weight (Br: 79.9 g/mol vs. Cl: 35.5 g/mol) and alters reactivity. Chlorine’s lower electronegativity may decrease oxidative stability compared to bromine. Safety data indicate similar handling precautions (e.g., inhalation risks) .
  • Ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate (CAS 668969-67-3): The addition of a fluorine atom and hydroxyl group increases polarity, enhancing solubility in polar solvents. Fluorine’s electron-withdrawing effect may stabilize the aromatic ring against electrophilic attacks .
Functional Group Modifications
  • Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate (CAS 428477-60-5): The formyl group at the 4-position introduces a reactive aldehyde moiety, enabling condensation reactions. This contrasts with the parent compound’s ester-dominated reactivity .
  • Ethyl 2-(5-bromo-2-methoxyphenoxy)acetate: Replacing the acetoxy group with an ether linkage (-O-) reduces ester hydrolysis susceptibility, improving stability under basic conditions .

Physical and Crystallographic Properties

Compound Melting Point (K) Yield (%) Key Structural Features References
Ethyl (5-bromo-2-methoxyphenyl)acetate Not reported 41 Bromine at 5-, methoxy at 2-, ester linkage
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate 391–392 78 Benzofuran core, sulfinyl group, disordered ethyl
Ethyl 2-(5-chloro-2-methoxyphenyl)acetate Not reported Not reported Chlorine substitution, similar ester group
  • Crystallographic Insights :
    • Benzofuran derivatives (e.g., ) exhibit π–π stacking (3.814 Å) and C–H···O hydrogen bonds, enhancing crystal packing stability. In contrast, simpler phenylacetates may rely on weaker van der Waals interactions .
    • Bromine’s polarizability facilitates halogen bonding (e.g., Br⋯S interaction: 3.48 Å in ), influencing solubility and melting behavior .

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